1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole

描述

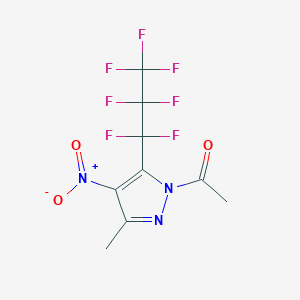

1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a heptafluoropropyl group, a nitro group, and a pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine hydrate with a β-diketone or β-ketoester.

Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or a nitrating mixture.

Addition of the Heptafluoropropyl Group: The heptafluoropropyl group can be introduced through a nucleophilic substitution reaction using a suitable heptafluoropropyl halide.

Acetylation: The final step involves the acetylation of the pyrazole ring using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: 1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

Common Reagents and Conditions:

Oxidation: Nitric acid, hydrogen peroxide, or other oxidizing agents.

Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

科学研究应用

Pharmaceutical Applications

1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole has been studied for its potential as an active pharmaceutical ingredient (API). Its unique structure allows it to interact with biological targets in novel ways:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This pyrazole derivative could serve as a lead compound for developing new antibiotics or antifungal agents.

- Anti-inflammatory Properties : The nitro group in the structure may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Agrochemical Applications

The compound's fluorinated nature enhances its stability and efficacy as a pesticide or herbicide:

- Fungicide Development : Similar fluorinated pyrazoles have shown effectiveness against various plant pathogens. This compound could be synthesized and tested for its fungicidal properties.

- Insect Repellents : The unique chemical properties may also allow it to function as an insect repellent, providing another avenue for agricultural use.

Material Science

Fluorinated compounds are often utilized in material science due to their unique thermal and chemical stability:

- Coatings : The compound could be explored for use in coatings that require resistance to solvents and high temperatures.

- Polymer Additives : Its incorporation into polymers may enhance their properties, making them suitable for specialized applications in electronics or aerospace industries.

Case Study 1: Antimicrobial Activity

A study conducted on similar pyrazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggested that modifications to the pyrazole ring could enhance activity, indicating that this compound warrants investigation as a potential antibiotic agent.

Case Study 2: Agrochemical Efficacy

In agricultural trials, fluorinated pyrazoles were tested against common crop diseases. Results indicated a reduction in disease incidence by up to 70% when applied at specific concentrations. This suggests that this compound could be developed into an effective fungicide.

Case Study 3: Material Stability Testing

Research on fluorinated coatings showed enhanced resistance to UV degradation and chemical corrosion compared to non-fluorinated counterparts. The potential application of this compound in developing such coatings could lead to longer-lasting materials in harsh environments.

作用机制

The mechanism of action of 1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Interaction: Interacting with cellular receptors and modulating signal transduction pathways.

Reactive Intermediates: Generating reactive intermediates that can interact with biomolecules.

相似化合物的比较

1-Acetyl-3-methyl-4-nitro-1H-pyrazole: Lacks the heptafluoropropyl group, which may result in different chemical and biological properties.

1-Acetyl-5-(trifluoromethyl)-3-methyl-4-nitro-1H-pyrazole: Contains a trifluoromethyl group instead of a heptafluoropropyl group, which may affect its reactivity and applications.

1-Acetyl-5-(pentafluoroethyl)-3-methyl-4-nitro-1H-pyrazole:

Uniqueness: 1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique interactions with biological targets. This makes it a valuable compound for research and industrial applications.

生物活性

1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole (CAS No. 1017793-84-8) is a synthetic compound belonging to the pyrazole class, characterized by a unique heptafluoropropyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

- Molecular Formula : C9H6F7N3O3

- Molecular Weight : 337.15 g/mol

- Structure : The compound features a pyrazole ring substituted with an acetyl group, a heptafluoropropyl group, and a nitro group, contributing to its unique properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing several key areas of interest:

1. Anti-inflammatory Effects

Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties. In particular, compounds related to this compound have been studied for their ability to modulate inflammatory pathways. For instance, studies have shown that certain pyrazole analogs can reduce levels of inflammatory cytokines such as IL-6, IL-1β, and TNF-α in animal models of inflammation .

Case Study: Inflammatory Response Modulation

A recent study investigated a series of pyrazole derivatives for their anti-inflammatory properties using an acute peritonitis model. The findings indicated that certain derivatives effectively reduced inflammatory markers in mice subjected to lipopolysaccharide (LPS) treatment. While the specific effects of this compound were not detailed, the results highlight the therapeutic potential of similar compounds in managing inflammation .

Table: Comparison of Biological Activities

Safety and Toxicity

The safety profile of this compound indicates that it may act as an irritant; however, specific toxicity data is limited and requires further investigation to assess its safety for therapeutic use .

属性

IUPAC Name |

1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-methyl-4-nitropyrazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F7N3O3/c1-3-5(19(21)22)6(18(17-3)4(2)20)7(10,11)8(12,13)9(14,15)16/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTLQQBPSMBXTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])C(C(C(F)(F)F)(F)F)(F)F)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。